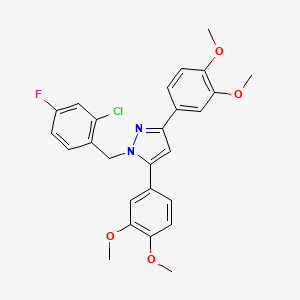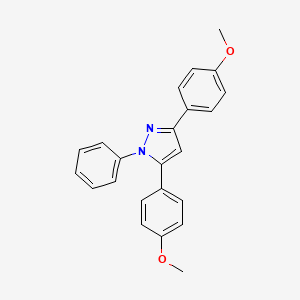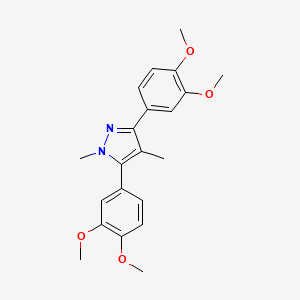![molecular formula C23H23N5O3 B10914426 3-[5-(1-Cyclopentyl-1H-pyrazol-5-YL)-1-(4-nitrophenyl)-4,5-dihydro-1H-pyrazol-3-YL]phenol](/img/structure/B10914426.png)
3-[5-(1-Cyclopentyl-1H-pyrazol-5-YL)-1-(4-nitrophenyl)-4,5-dihydro-1H-pyrazol-3-YL]phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[5-(1-Cyclopentyl-1H-pyrazol-5-YL)-1-(4-nitrophenyl)-4,5-dihydro-1H-pyrazol-3-YL]phenol is a complex organic compound that belongs to the class of pyrazoles Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry
Preparation Methods
The synthesis of 3-[5-(1-Cyclopentyl-1H-pyrazol-5-YL)-1-(4-nitrophenyl)-4,5-dihydro-1H-pyrazol-3-YL]phenol typically involves cyclocondensation reactions. One efficient method involves the reaction of α, β-unsaturated aldehydes or ketones with substituted phenylhydrazine using vitamin B1 as a catalyst . This method is characterized by high yields (78-92%) and the use of green catalysts, making it environmentally friendly . The reaction conditions are mild, and the process is metal-free, acid-free, and base-free .
Chemical Reactions Analysis
3-[5-(1-Cyclopentyl-1H-pyrazol-5-YL)-1-(4-nitrophenyl)-4,5-dihydro-1H-pyrazol-3-YL]phenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenolic hydroxyl group. The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
3-[5-(1-Cyclopentyl-1H-pyrazol-5-YL)-1-(4-nitrophenyl)-4,5-dihydro-1H-pyrazol-3-YL]phenol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic systems.
Medicine: Pyrazole derivatives, including this compound, are explored for their therapeutic potential, including antibacterial, anticancer, and anti-inflammatory activities
Industry: It is used in the production of fluorescent materials and as a metal ion fluorescent probe.
Mechanism of Action
The mechanism of action of 3-[5-(1-Cyclopentyl-1H-pyrazol-5-YL)-1-(4-nitrophenyl)-4,5-dihydro-1H-pyrazol-3-YL]phenol involves its interaction with specific molecular targets. The compound’s structure allows it to bind to various receptors and enzymes, influencing biological pathways. The exact molecular targets and pathways depend on the specific application and the biological system involved .
Comparison with Similar Compounds
Similar compounds to 3-[5-(1-Cyclopentyl-1H-pyrazol-5-YL)-1-(4-nitrophenyl)-4,5-dihydro-1H-pyrazol-3-YL]phenol include other pyrazole derivatives such as:
- 1-(3,5-Dinitro-1H-pyrazol-4-yl)-3-nitro-1H-1,2,4-triazol-5-amine
- 1,3,5-Trisubstituted-4,5-dihydro-1H-pyrazole These compounds share similar structural features but differ in their specific substituents and functional groups, which influence their reactivity and applications. The uniqueness of this compound lies in its combination of cyclopentyl and nitrophenyl groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C23H23N5O3 |
|---|---|
Molecular Weight |
417.5 g/mol |
IUPAC Name |
3-[3-(2-cyclopentylpyrazol-3-yl)-2-(4-nitrophenyl)-3,4-dihydropyrazol-5-yl]phenol |
InChI |
InChI=1S/C23H23N5O3/c29-20-7-3-4-16(14-20)21-15-23(22-12-13-24-26(22)17-5-1-2-6-17)27(25-21)18-8-10-19(11-9-18)28(30)31/h3-4,7-14,17,23,29H,1-2,5-6,15H2 |
InChI Key |
YSNHIWXFFVKYGI-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)N2C(=CC=N2)C3CC(=NN3C4=CC=C(C=C4)[N+](=O)[O-])C5=CC(=CC=C5)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(difluoromethyl)-1-(3-methoxypropyl)-7-phenyl-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B10914343.png)
![N-[1-(3,5-dimethyl-1H-pyrazol-1-yl)propan-2-yl]-1-phenyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B10914345.png)
![Methyl 1-(3-methoxypropyl)-7-methyl-4-oxo-2-sulfanyl-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B10914352.png)
![N-[1-(4-methoxyphenyl)ethyl]-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B10914355.png)
![5-(difluoromethyl)-7-(3,4-dimethoxyphenyl)-1-(2,3-dimethylphenyl)-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B10914358.png)
![1-{[3,5-bis(2,4-dimethoxyphenyl)-1H-pyrazol-1-yl]methyl}-4-chloro-3,5-dimethyl-1H-pyrazole](/img/structure/B10914372.png)


![5-(difluoromethyl)-7-(2-methoxyphenyl)-1-methyl-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B10914395.png)
![N-(2-chlorophenyl)-6-(furan-2-yl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10914409.png)
![N-(2,2-difluoroethyl)-3-(3-methoxyphenyl)-6-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10914411.png)
![1-benzyl-N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10914416.png)

![4-(difluoromethyl)-3-methyl-6-(4-methylphenyl)-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B10914436.png)
